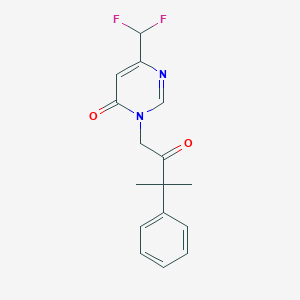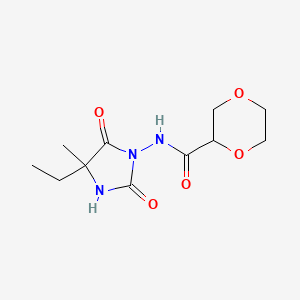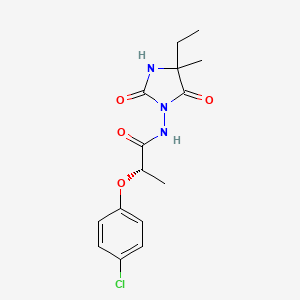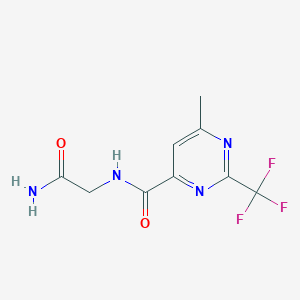
6-(Difluoromethyl)-3-(3-methyl-2-oxo-3-phenylbutyl)pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Difluoromethyl)-3-(3-methyl-2-oxo-3-phenylbutyl)pyrimidin-4-one is a complex organic compound characterized by its unique structure, which includes a pyrimidinone core with difluoromethyl and phenylbutyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethyl)-3-(3-methyl-2-oxo-3-phenylbutyl)pyrimidin-4-one typically involves multiple steps, starting with the construction of the pyrimidinone core. One common approach is the condensation of appropriate precursors, such as a difluoromethyl-substituted pyrimidinone with a phenylbutyl ketone derivative, under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its difluoromethyl group is particularly useful in introducing fluorine atoms into organic compounds, which can enhance their stability and reactivity.
Biology: In biological research, 6-(Difluoromethyl)-3-(3-methyl-2-oxo-3-phenylbutyl)pyrimidin-4-one may be used as a probe to study biological processes or as a precursor for bioactive molecules.
Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its unique structure may contribute to the design of new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, polymers, and other materials that benefit from the incorporation of fluorine atoms.
Wirkmechanismus
The mechanism by which 6-(Difluoromethyl)-3-(3-methyl-2-oxo-3-phenylbutyl)pyrimidin-4-one exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the biological context and the specific derivatives synthesized from this compound.
Vergleich Mit ähnlichen Verbindungen
6-(Difluoromethyl)phenanthridine
6-(Difluoromethyl)-5-fluoropyridine-2-carboxylic acid
Uniqueness: 6-(Difluoromethyl)-3-(3-methyl-2-oxo-3-phenylbutyl)pyrimidin-4-one stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.
Eigenschaften
IUPAC Name |
6-(difluoromethyl)-3-(3-methyl-2-oxo-3-phenylbutyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2/c1-16(2,11-6-4-3-5-7-11)13(21)9-20-10-19-12(15(17)18)8-14(20)22/h3-8,10,15H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBCEEXETUYMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)CN2C=NC(=CC2=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-chloro-2-(dimethylamino)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide](/img/structure/B6972455.png)
![1-[(2-Methylphenyl)methylsulfonyl]-3-(2,2,2-trifluoroethyl)imidazolidin-4-one](/img/structure/B6972476.png)
![1-(2-methylpropyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]imidazole-4-sulfonamide](/img/structure/B6972479.png)
![4-Benzyl-1-[1-(2-methylpropyl)imidazol-4-yl]sulfonylpiperidine](/img/structure/B6972480.png)
![N-(2-hydroxyethoxy)-1-methyl-6,6a-dihydro-1aH-cyclopropa[a]indene-1-carboxamide](/img/structure/B6972483.png)
![(2S)-2-[(2-cyclopropylphenyl)methylamino]-N,3-dimethylbutanamide](/img/structure/B6972495.png)
![N-[1-(4-chlorophenyl)-2-methoxyethyl]methanesulfonamide](/img/structure/B6972500.png)




![N-[[5-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]furan-2-sulfonamide](/img/structure/B6972528.png)

![N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[4-(trifluoromethyl)phenoxy]propanamide](/img/structure/B6972552.png)
